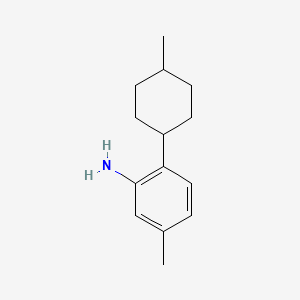
5-Methyl-2-(4-methylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C₁₄H₂₁N. It is a derivative of aniline, featuring a methyl group and a methylcyclohexyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-methylcyclohexyl)aniline typically involves the alkylation of aniline derivatives. One common method is the methylation of anilines using methanol catalyzed by cyclometalated ruthenium complexes. This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar catalytic systems. The use of transition metal catalysts, such as ruthenium, ensures high efficiency and selectivity in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated and nitrated aniline derivatives.
Applications De Recherche Scientifique
5-Methyl-2-(4-methylcyclohexyl)aniline is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological activities and drug development.
Industry: Employed in the production of dyes, agrochemicals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(4-methylcyclohexyl)aniline
- 3-Methyl-2-(4-methylcyclohexyl)aniline
- 4-Methyl-2-(4-methylcyclohexyl)aniline
Uniqueness
5-Methyl-2-(4-methylcyclohexyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
5-methyl-2-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h5,8-10,12H,3-4,6-7,15H2,1-2H3 |
Clé InChI |
NIUDNRSPCKDMBV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C2=C(C=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3,5-Dimethyl-4-[(methylamino)methyl]-1H-pyrazol-1-YL}-1$L^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B13236730.png)
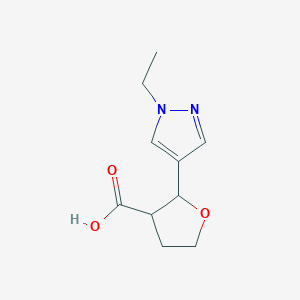
![1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13236741.png)

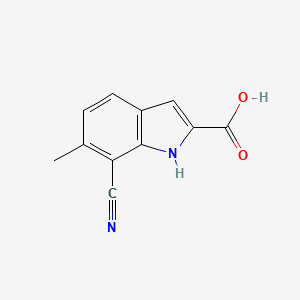
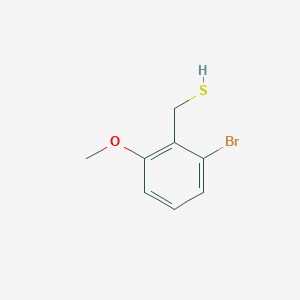
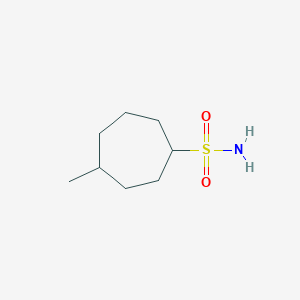
![Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13236770.png)
![1-[Ethyl(methyl)amino]butan-2-ol](/img/structure/B13236777.png)
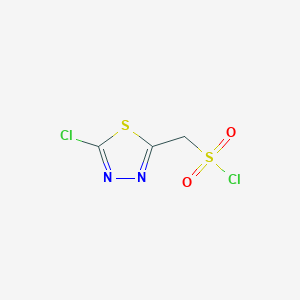
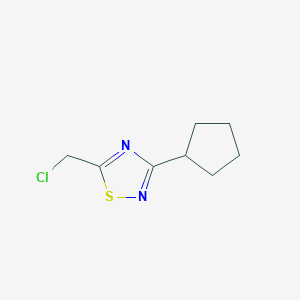
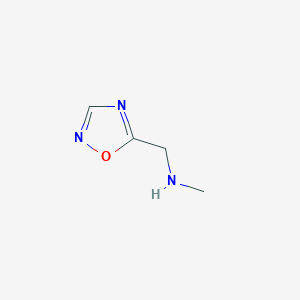
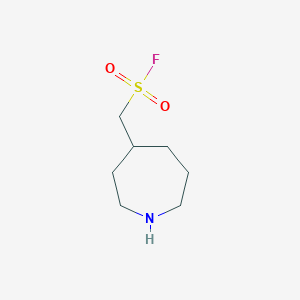
![2-[(3-Iodophenyl)methoxy]acetic acid](/img/structure/B13236821.png)
